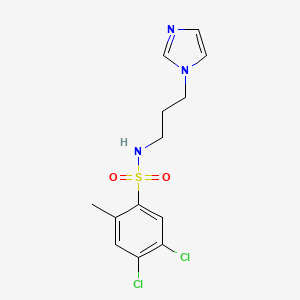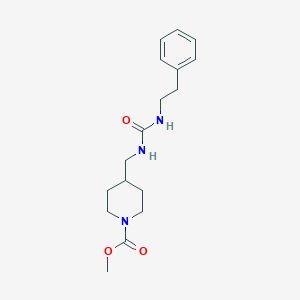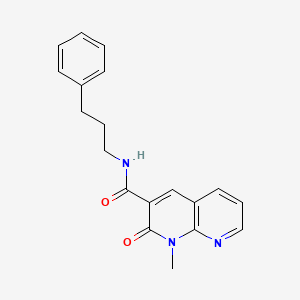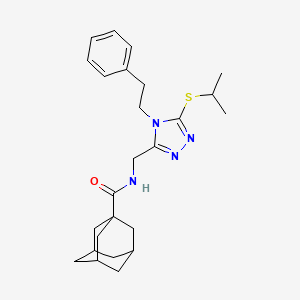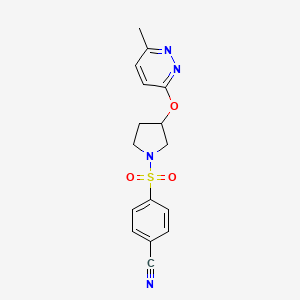
4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" often involves multistep synthetic routes. A general approach could involve the formation of the pyridazinyl moiety, followed by its linkage to a pyrrolidine unit and subsequent sulfonation and nitrilation reactions. For instance, compounds with pyridine and sulfonamide functionalities have been synthesized through conjugate additions, acylation, and intramolecular cyclizations, demonstrating the complexity and versatility of synthetic strategies required for such molecules (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction studies, which provide insights into their crystalline forms, molecular conformations, and interactions. The presence of various functional groups like sulfonamide, nitrile, and pyridazinyl groups contributes to the compound's ability to form specific molecular geometries and engage in intra and intermolecular hydrogen bonding, significantly impacting its physicochemical properties and reactivity.
Chemical Reactions and Properties
Chemical reactions involving "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" can be diverse, including but not limited to, nucleophilic substitutions, addition reactions, and cyclizations. The reactivity of the compound is influenced by the electronic nature of the pyridazinyl and sulfonamide groups, which can act as electrophiles or nucleophiles under different conditions. These reactions are crucial for further functionalization or modification of the compound for specific applications.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined through experimental measurements and computational methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.
Chemical Properties Analysis
The chemical properties of "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" encompass its acidity, basicity, reactivity towards different reagents, stability under various conditions, and potential for chemical transformations. Studies involving computational chemistry, such as Density Functional Theory (DFT) analyses, provide insights into the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO analysis), which are indicative of its reactivity and interactions with other molecules (Sarojini et al., 2012).
Scientific Research Applications
Synthesis and Molecular Interactions
A comprehensive exploration into the synthetic pathways and molecular interactions of pyridine derivatives, including those structurally related to 4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, reveals a rich tapestry of chemical ingenuity and potential applications in various fields of scientific research. Notably, the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions highlights the compound's versatility and the potential for exploring its role in pharmaceutical and chemical industries due to its biological and catalytic potential (Orie, Duru, & Ngochindo, 2021).
Drug Delivery Mechanisms
Innovative drug delivery mechanisms have been explored through the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This approach suggests a novel method for delivering biologically relevant structures, potentially enhancing the efficacy and selectivity of therapeutic agents (Mattsson et al., 2010).
Antimicrobial and Antioxidant Activity
The synthesis of novel pyridine and fused pyridine derivatives has been undertaken, leading to compounds exhibiting antimicrobial and antioxidant activities. This research underscores the potential of pyridine derivatives in the development of new antimicrobial and antioxidant agents, contributing valuable insights into their utility in medicinal chemistry (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the androgen receptor has the ability to regulate gene expression and affect cellular proliferation.
Mode of Action
The compound interacts with its target, the androgen receptor, by binding to it. This binding event changes the conformation of the receptor, allowing it to interact with specific DNA sequences known as androgen response elements. This interaction leads to a cascade of events that result in changes in gene expression .
Biochemical Pathways
The compound’s interaction with the androgen receptor affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and differentiation. The exact downstream effects can vary depending on the specific cell type and context .
Result of Action
The result of the compound’s action is a modulation of androgen receptor activity, which can lead to changes in cell growth and proliferation. In the context of diseases like cancer, this could potentially slow the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s interaction with its target .
properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12-2-7-16(19-18-12)23-14-8-9-20(11-14)24(21,22)15-5-3-13(10-17)4-6-15/h2-7,14H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBVMFOBHNOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)
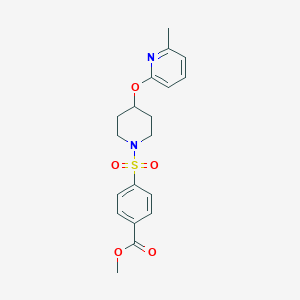
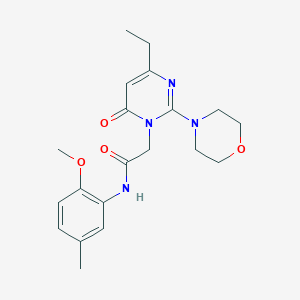

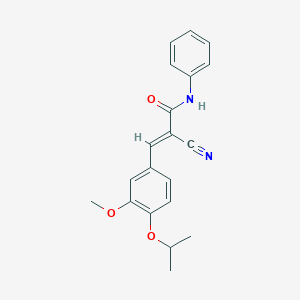
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)
![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
